diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide
diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
diSulfo-Cy3 alkyne is a water-soluble, orange-fluorescent dye that plays a critical role in modern bioconjugation and cellular imaging.[1][2][3] As a member of the cyanine (B1664457) dye family, it exhibits bright and stable fluorescence.[4][5] Its key feature is a terminal alkyne group, which allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3][6] This reaction enables the precise and efficient labeling of azide-modified biomolecules, such as proteins, peptides, and nucleic acids, even in complex biological samples.[7][8] The presence of two sulfonate groups imparts excellent water solubility, minimizing the need for organic co-solvents and making it highly compatible with aqueous biological systems.[4][5]
Core Properties and Specifications
The physicochemical and spectroscopic properties of diSulfo-Cy3 alkyne are summarized below. These parameters are essential for designing and executing labeling experiments and for selecting appropriate instrumentation for fluorescence detection.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ / C₃₅H₄₃N₃O₁₀S₃ (free acid) | [1][9] |
| Molecular Weight | 675.8 g/mol / 761.93 g/mol (free acid) | [1][9] |
| CAS Number | 2055138-88-8 | [1][2] |
| Purity | ≥90-95% (HPLC) | [1][9] |
| Appearance | Solid, pink/dark red | [9][10] |
| Solubility | Water, DMSO, DMF, DCM, MeOH | [1][3][9] |
| Storage Conditions | -20°C, in the dark, desiccated | [1][9][11] |
Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λabs) | 548 - 555 nm | [1][3][9] |
| Emission Maximum (λem) | 566 - 572 nm | [3][9] |
| Extinction Coefficient (ε) | 150,000 - 162,000 cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield (Φ) | 0.15 | [1] |
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
diSulfo-Cy3 alkyne is primarily utilized in CuAAC, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule.[3][7] The reaction is highly specific, efficient, and biocompatible, proceeding readily in aqueous buffers over a wide pH range (4-11) and at room temperature.[6][12]
The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is crucial for accelerating the reaction.[12]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Experimental Protocols
The following protocols provide a general framework for labeling azide-modified biomolecules with diSulfo-Cy3 alkyne. Optimization may be required depending on the specific application and biomolecules involved.
Labeling of Azide-Modified Proteins
This protocol is adapted from standard click chemistry procedures.
Materials:
-
diSulfo-Cy3 alkyne
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
DMSO (optional, for dissolving reagents)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the reaction mixture in the following order:
-
Azide-modified protein (final concentration: 1-10 mg/mL)
-
diSulfo-Cy3 alkyne (2-5 molar excess over the protein)
-
Copper(II) sulfate (final concentration: 1-2.5 mM)
-
Sodium ascorbate (final concentration: 5-10 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column appropriate for the protein's molecular weight.
-
Verify labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or UV-Vis spectroscopy.
Labeling of Azide-Modified Oligonucleotides
This protocol is based on established methods for nucleic acid labeling.[13]
Materials:
-
diSulfo-Cy3 alkyne
-
Alkyne-modified oligonucleotide
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)
-
DMSO
-
Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)
-
Reagents for precipitation (e.g., lithium perchlorate (B79767) in acetone (B3395972) or sodium acetate and ethanol)
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in water.
-
Add TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to 50% of the final volume.
-
Add diSulfo-Cy3 alkyne (typically 1.5x molar excess over the oligonucleotide).[13]
-
Add ascorbic acid to a final concentration of 0.5 mM.[13]
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.[13]
-
Add the Copper(II)-TBTA complex to a final concentration of 0.5 mM.[13]
-
Incubate at room temperature overnight, protected from light.
-
Precipitate the labeled oligonucleotide to remove unreacted dye. For example, add a 4-fold excess volume of 3% lithium perchlorate in acetone, centrifuge, wash the pellet with acetone, and dry.[13]
-
Purify the conjugate by RP-HPLC or PAGE.
General Experimental Workflow for Biomolecule Labeling.
Applications in Research and Drug Development
The versatility and reliability of diSulfo-Cy3 alkyne make it a valuable tool in numerous applications:
-
Fluorescence Imaging: Its bright and photostable signal is ideal for visualizing labeled biomolecules in fixed and living cells using techniques like immunocytochemistry and fluorescence microscopy.[4][8]
-
Protein and Peptide Labeling: Enables the tracking and quantification of proteins and peptides in various biological assays.[1][8]
-
Nucleic Acid Labeling: Facilitates the detection of DNA and RNA in applications such as fluorescence in situ hybridization (FISH) and microarray analysis.[8]
-
Drug Delivery and Therapeutics: The dye can be conjugated to drug delivery systems to monitor their biodistribution and cellular uptake in real-time.[4]
-
Biosensing and Diagnostics: Used in the development of fluorescent biosensors and diagnostic assays for the detection of specific biomarkers.[4]
Conclusion
diSulfo-Cy3 alkyne is a high-performance fluorescent probe that combines the excellent spectral properties of the Cy3 fluorophore with the versatility of click chemistry. Its high water solubility, bright fluorescence, and specific reactivity make it an indispensable tool for researchers and scientists in molecular biology, cell biology, and drug development. The robust and straightforward labeling protocols enable the covalent attachment of a bright, stable fluorophore to a wide range of biomolecules, facilitating advanced imaging and detection applications.
References
- 1. diSulfo-Cy3 alkyne, 2055138-88-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 9. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. lumiprobe.com [lumiprobe.com]
